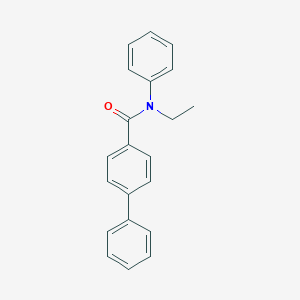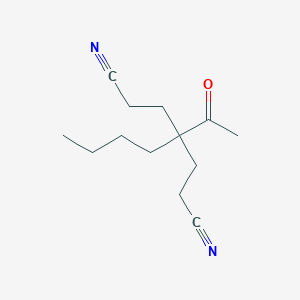![molecular formula C11H11N3O2S2 B274510 5-[(2-Phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B274510.png)
5-[(2-Phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-Phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine, also known as PDTD, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The exact mechanism of action of 5-[(2-Phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and enzymes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation, and promote neuronal survival. In vivo studies have shown that this compound can improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease. It has also been shown to enhance plant growth and improve crop yield.
実験室実験の利点と制限
One of the main advantages of using 5-[(2-Phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, this compound has been shown to exhibit a wide range of biological activities, making it a versatile tool for studying various biological processes.
However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, the compound can be unstable under certain conditions, which can affect its biological activity.
将来の方向性
There are several future directions for research on 5-[(2-Phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine. One area of interest is the development of this compound-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is the use of this compound as a plant growth regulator and crop enhancer. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to explore its potential applications in other fields such as material science and environmental remediation.
合成法
The synthesis of 5-[(2-Phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine involves the reaction of 2-phenyl-1,3-dioxolane-4-thione with thiosemicarbazide in the presence of ammonium hydroxide and ethanol. The resulting product is then purified using column chromatography. The purity and identity of the compound are confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
5-[(2-Phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
In agriculture, this compound has been studied for its ability to enhance plant growth and improve crop yield. It has been shown to increase the activity of plant enzymes and promote the uptake of essential nutrients such as nitrogen and phosphorus.
In material science, this compound has been investigated for its potential use as a corrosion inhibitor and as a component in the synthesis of metal-organic frameworks.
特性
分子式 |
C11H11N3O2S2 |
|---|---|
分子量 |
281.4 g/mol |
IUPAC名 |
5-[(2-phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H11N3O2S2/c12-9-13-14-10(17-9)18-11(15-6-7-16-11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,13) |
InChIキー |
AGOXIMWRJSFCSL-UHFFFAOYSA-N |
SMILES |
C1COC(O1)(C2=CC=CC=C2)SC3=NN=C(S3)N |
正規SMILES |
C1COC(O1)(C2=CC=CC=C2)SC3=NN=C(S3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 6-bromo-2-[(diethylamino)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B274432.png)
![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B274435.png)


![N,N-dimethyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13,15-heptaen-1-amine](/img/structure/B274441.png)

![N-{4-[(2-carboxyethyl)amino]-2,2,3,3-tetrafluoro-4-oxobutanoyl}-beta-alanine](/img/structure/B274443.png)




![1-Iodo-4-phenylbicyclo[2.2.2]octane](/img/structure/B274455.png)
![[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B274459.png)